An In-Depth Technical Guide to 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide: Synthesis, Properties, and Applications
Introduction: A Versatile Chiral Building Block
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the demand for enantiomerically pure and functionally versatile building blocks is paramount. 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide, a chiral molecule derived from the amino acid serine, represents a significant tool in the synthetic chemist's arsenal. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.
The core structure of this molecule combines several key features that render it highly valuable. The oxazolidine ring, derived from a chiral amino acid, provides a rigid scaffold that effectively conserves stereochemical integrity. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability under a variety of reaction conditions while allowing for facile deprotection when required. Most notably, the N-methoxy-N-methylamide, commonly known as a Weinreb amide, offers a stable and highly chemoselective handle for the synthesis of ketones and aldehydes, crucial intermediates in the construction of complex molecular architectures.
This guide will delve into the practical aspects of synthesizing and utilizing this compound, providing not just a protocol, but the scientific rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Chemical Structure and Physicochemical Properties
The formal IUPAC name for the topic compound is tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate . It exists as two enantiomers, the (S)-form and the (R)-form, depending on the chirality of the starting amino acid.
The structure is characterized by a five-membered oxazolidine ring with two methyl groups at the C2 position, a Boc-protected nitrogen at the N3 position, and a Weinreb amide at the C4 position.
Structural Diagram
Caption: Chemical Structure of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent functional groups.
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₁₄H₂₆N₂O₅ | Based on chemical structure. |
| Molecular Weight | 302.37 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for Boc-protected amino acid derivatives of this size. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, etc.). Insoluble in water. | The large non-polar Boc group and hydrocarbon backbone dominate solubility. |
| Stability | Stable under neutral and basic conditions. Labile to strong acids. | The Boc group is designed for acid-labile removal. The Weinreb amide is generally robust. |
Proposed Synthesis: A Step-by-Step Protocol with Scientific Rationale
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of the target molecule from L-Serine.
Step 1: Synthesis of (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate
Rationale: This initial step constructs the core heterocyclic system. L-serine is first protected at both the amine and carboxylic acid functionalities. The Boc group is introduced to the amine, and the carboxylic acid is esterified to prevent unwanted side reactions during the subsequent cyclization. The oxazolidine ring is then formed via an acid-catalyzed reaction with 2,2-dimethoxypropane (DMP), which serves as a protecting group for the cis-diol system that is conceptually formed from the serine backbone.
Protocol:
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Esterification and N-Protection:
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Suspend L-serine in methanol.
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Cool the suspension to 0 °C and slowly add thionyl chloride.
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Allow the reaction to warm to room temperature and then reflux for 3-4 hours.
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Remove the solvent under reduced pressure.
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Dissolve the resulting crude serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).
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Add a base (e.g., triethylamine or diisopropylethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O).
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Stir at room temperature overnight.
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Perform an aqueous workup to isolate the N-Boc-L-serine methyl ester.
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Cyclization:
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Dissolve the N-Boc-L-serine methyl ester in a non-polar solvent like toluene or benzene.
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Add 2,2-dimethoxypropane and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
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Reflux the mixture, using a Dean-Stark apparatus to remove the methanol and acetone byproducts, driving the reaction to completion.
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Upon completion (monitored by TLC), cool the reaction and quench with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent and purify by column chromatography to yield (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate.
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Step 2: Synthesis of (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid
Rationale: The methyl ester is saponified to the corresponding carboxylic acid, which is the necessary precursor for the amide bond formation. Lithium hydroxide (LiOH) is a common and effective reagent for this transformation, typically performed in a mixed aqueous-organic solvent system to ensure solubility of the substrate.
Protocol:
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Dissolve the methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of lithium hydroxide monohydrate.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Acidify the reaction mixture to a pH of ~3 with a dilute acid (e.g., 1 M HCl).
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Extract the carboxylic acid product into an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid, which can often be used in the next step without further purification.
Step 3: Synthesis of (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (Weinreb Amide Formation)
Rationale: This is the key step where the Weinreb amide is formed. The carboxylic acid is activated in situ using a coupling agent, which facilitates the nucleophilic attack by N,O-dimethylhydroxylamine. Several coupling agents can be employed, each with its own advantages. The choice often depends on factors like scale, cost, and the need to avoid side reactions like racemization. A protocol using N,N'-Dicyclohexylcarbodiimide (DCC) is described here due to its common usage and effectiveness in analogous systems.[3]
Protocol:
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To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dry dichloromethane (DCM) at 0-5 °C under an inert atmosphere (e.g., argon), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
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In a separate flask, dissolve the carboxylic acid from Step 2 in dry DCM.
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Add the carboxylic acid solution to the N,O-dimethylhydroxylamine mixture.
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Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in DCM dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
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Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the pure 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide.
Alternative Coupling Agents for Weinreb Amide Formation
| Coupling Agent | Advantages | Disadvantages | Reference |
| CDI (Carbonyldiimidazole) | Mild conditions, gaseous byproducts. | Can be slower than other methods. | [4] |
| HATU/HOAt | High yields, low racemization. | More expensive, requires careful handling. | |
| Deoxo-Fluor | One-pot from carboxylic acid, high yields. | Reagent is moisture-sensitive and corrosive. | [5] |
| P[NCH₃(OCH₃)]₃ | Effective for sterically hindered acids. | Reagent must be prepared. | [6] |
Applications in Research and Drug Development
The primary utility of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide lies in its role as a chiral precursor for the synthesis of enantiomerically pure α-amino ketones and aldehydes.
Synthesis of Chiral Ketones
The Weinreb amide functionality is particularly well-suited for the synthesis of ketones upon reaction with organometallic reagents such as Grignard reagents or organolithiums. The reaction proceeds through a stable, chelated tetrahedral intermediate which collapses to the ketone upon acidic workup. This stability prevents the common over-addition of the organometallic reagent that plagues the reaction with esters or acid chlorides, thus providing the ketone in high yield.
Caption: General scheme for the synthesis of chiral ketones from the target molecule.
Synthesis of Chiral Aldehydes
The Weinreb amide can be selectively reduced to the corresponding aldehyde using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction again proceeds through a stable intermediate that resists further reduction to the alcohol.
This ability to generate chiral α-amino aldehydes is of significant interest in medicinal chemistry, as these motifs are present in numerous biologically active compounds and serve as versatile intermediates for further synthetic transformations. The oxazolidine and Boc protecting groups can be subsequently removed under acidic conditions to reveal the free amino alcohol functionality if desired.
The broader class of N-Boc protected oxazolidine derivatives has been explored for its potential in developing new therapeutic agents, including cytotoxic and pro-apoptotic compounds for cancer research.[7]
Conclusion
3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide is a strategically designed chiral building block with significant potential in synthetic organic chemistry. Its combination of a stereochemically defined oxazolidine core, a robust Boc protecting group, and a versatile Weinreb amide functionality makes it an ideal precursor for the synthesis of complex, enantiomerically pure molecules. The synthetic route outlined in this guide, based on well-established and reliable chemical transformations, provides a clear pathway for the preparation of this valuable compound. For researchers and drug development professionals, mastering the synthesis and application of such intermediates is a critical step in the efficient and innovative construction of novel therapeutic agents.
References
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Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry. [Link]
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Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from r-Amino Acids. ACS.org. [Link]
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tert-Butyl (S)-4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate. NextSDS. [Link]
-
A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. PubMed. [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]
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Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. PubMed. [Link]
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Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Chem-Station. [Link]
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Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
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A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Chemistry Portal. [Link]
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